methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Catalog No.
S2708438
CAS No.
1172917-91-7
M.F
C12H15N5O4S2
M. Wt
357.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-car...

CAS Number

1172917-91-7

Product Name

methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

IUPAC Name

methyl 2-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate

Molecular Formula

C12H15N5O4S2

Molecular Weight

357.4

InChI

InChI=1S/C12H15N5O4S2/c1-6(10(19)21-4)22-12-15-14-11(23-12)13-8(18)7-5-17(2)16-9(7)20-3/h5-6H,1-4H3,(H,13,14,18)

InChI Key

JOTOFOKCGDWJTD-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C

solubility

not available

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic compound with the molecular formula C14H17N3O4SC_{14}H_{17}N_{3}O_{4}S and a molecular weight of approximately 323.37 g/mol. This compound features a complex structure that includes a thiadiazole ring, a pyrazole moiety, and a propanoate group, which contribute to its unique chemical properties and potential biological activities.

Due to its functional groups:

  • Nucleophilic Substitution: The thiadiazole sulfur can undergo nucleophilic attack, allowing for the introduction of different substituents.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Research indicates that compounds containing pyrazole and thiadiazole moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Properties: Certain derivatives have been investigated for their potential to inhibit inflammatory pathways.
  • Anticancer Potential: Pyrazole derivatives are often explored for their ability to inhibit cancer cell proliferation.

The synthesis of methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multi-step reactions:

  • Synthesis of the Pyrazole Ring: This is usually achieved through the condensation of hydrazine derivatives with suitable carbonyl compounds.
  • Formation of the Thiadiazole Ring: This can be accomplished by reacting thiosemicarbazide with appropriate carbonyl compounds under acidic conditions.
  • Amidation Reaction: The carboxylic acid derivative is reacted with an amine (in this case, 3-methoxy-1-methyl-1H-pyrazole) using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Final Esterification: The resulting compound is then treated with methyl iodide or another methylating agent to form the final ester product.

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or cancer.
  • Agricultural Chemistry: Compounds with similar structures are often evaluated as potential agrochemicals or pesticides due to their biological activity against plant pathogens.

Studies on similar compounds suggest that methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate may interact with various biological targets:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding: The compound could potentially bind to receptors involved in signaling pathways, affecting cellular responses.

Several compounds share structural similarities with methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoateContains a benzoate instead of a thiadiazoleLacks the thiadiazole ring
Methyl 5-bromo-1H-pyrazole-3-carboxylateA brominated pyrazole derivativeFeatures bromine substitution
Ethyl 5-bromo-1H-pyrazole-3-carboxylateSimilar structure but ethyl instead of methylDifferent alkyl chain

Uniqueness

Methyl 2-((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is unique due to its combination of a thiadiazole ring and a methoxy-substituted pyrazole. This specific arrangement may enhance its biological activity compared to other derivatives that lack such structural features. The presence of both thioether and carboxamide functionalities further differentiates it from related compounds.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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